molecular formula C11H18O2 B13083821 Spiro[4.5]decane-6-carboxylic acid CAS No. 37457-41-3

Spiro[4.5]decane-6-carboxylic acid

Cat. No.: B13083821
CAS No.: 37457-41-3
M. Wt: 182.26 g/mol
InChI Key: XPJBFOCXEOPFIB-UHFFFAOYSA-N
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Description

Spiro[4.5]decane-6-carboxylic acid is a unique organic compound characterized by its spirocyclic structure, where two rings share a single carbon atom. This compound is part of the spiro[4.5]decane family, known for its distinctive chemical and physical properties. The spirocyclic structure imparts rigidity and stability, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[4.5]decane-6-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the preparation might begin with a cyclohexanone derivative, which undergoes a series of reactions including alkylation, cyclization, and oxidation to form the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of immobilized catalysts can enhance the efficiency of the process. The choice of solvents, temperature control, and reaction time are critical factors in scaling up the production .

Chemical Reactions Analysis

Types of Reactions

Spiro[4.5]decane-6-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield spiro[4.5]decane-6-carboxylate esters, while reduction can produce spiro[4.5]decane-6-methanol .

Scientific Research Applications

Spiro[4.5]decane-6-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which spiro[4.5]decane-6-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The spirocyclic structure allows for specific binding to active sites, influencing the activity of these targets. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

  • Spiro[4.5]decane-2-carboxylic acid
  • Spiro[4.6]undecane-2-carboxylic acid
  • Spiro[5.6]dodecane-2-carboxylic acid

Uniqueness

Spiro[4.5]decane-6-carboxylic acid is unique due to its specific spirocyclic structure and the position of the carboxylic acid group. This configuration imparts distinct chemical reactivity and biological activity compared to other spirocyclic compounds .

Properties

CAS No.

37457-41-3

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

spiro[4.5]decane-10-carboxylic acid

InChI

InChI=1S/C11H18O2/c12-10(13)9-5-1-2-6-11(9)7-3-4-8-11/h9H,1-8H2,(H,12,13)

InChI Key

XPJBFOCXEOPFIB-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CCCC2)C(C1)C(=O)O

Origin of Product

United States

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